3-Amino-1-(quinolin-3-yl)propan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-amino-1-quinolin-3-ylpropan-1-one |
InChI |
InChI=1S/C12H12N2O/c13-6-5-12(15)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5-6,13H2 |
InChI Key |
VDRKTTOANXXOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)CCN |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Amino 1 Quinolin 3 Yl Propan 1 One
Oxidation Reactions of the Quinoline (B57606) Ring and Propanone Moiety
The oxidation of 3-Amino-1-(quinolin-3-yl)propan-1-one can proceed at several sites, primarily the quinoline ring's benzene (B151609) portion, the nitrogen heteroatom, and potentially the propanone side chain, depending on the reagents and conditions employed.
Vigorous oxidation of the quinoline ring system, typically with agents like potassium permanganate, results in the cleavage of the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). arsdcollege.ac.inresearchgate.net This reaction underscores the relative stability of the pyridine (B92270) ring to oxidative degradation compared to the carbocyclic portion. Conversely, oxidation with peracids, such as peroxycarboxylic acids or hydrogen peroxide, selectively targets the basic nitrogen atom of the quinoline ring, leading to the formation of the corresponding Quinoline-N-oxide. arsdcollege.ac.inresearchgate.net
The propanone moiety also presents sites for oxidation, although these are less defined in the context of the parent molecule. The α-carbon to the carbonyl group could be susceptible to oxidation, and the primary amino group can be oxidized by various reagents, potentially leading to imines or other nitrogen-containing functionalities. The specific outcomes would be highly dependent on the chosen oxidant and reaction conditions, aiming for selectivity over the quinoline ring.
Reduction Pathways: Carbonyl Reduction and Quinoline Ring Saturation
Reduction reactions offer powerful methods for modifying the structure, introducing chirality, and increasing the molecular saturation of this compound. These transformations can be directed selectively toward the ketone or the quinoline ring.
The carbonyl group of the propanone moiety is a prime target for reduction to a secondary alcohol, which would generate 3-Amino-1-(quinolin-3-yl)propan-1-ol. This transformation introduces a new chiral center. The selective reduction of a ketone in the presence of a quinoline ring is a well-established process. For instance, the acyl group in 3-acetylquinoline (B1336125) has been successfully reduced to a hydroxyl group using H₃N·BH₃ in the presence of a cobalt catalyst, without affecting the heterocyclic ring. nih.gov Asymmetric reduction of β-amino ketones is a key strategy for producing chiral amino alcohols, which are valuable intermediates in pharmaceutical synthesis. researchgate.net Catalytic systems, often employing transition metals like ruthenium or palladium with chiral ligands, can achieve high enantioselectivity in such reductions. researchgate.net
| Reagent/Catalyst System | Expected Product | Key Features & Considerations | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | 3-Amino-1-(quinolin-3-yl)propan-1-ol | Mild and common reagent for ketone reduction. | researchgate.net |
| H₃N·BH₃ / Cobalt Catalyst | 3-Amino-1-(quinolin-3-yl)propan-1-ol | Demonstrated selectivity for acyl groups on quinolines. | nih.gov |
| Asymmetric Hydrogenation Catalysts (e.g., Ru-BINAP) | Enantiomerically enriched (R)- or (S)-3-Amino-1-(quinolin-3-yl)propan-1-ol | Allows for the synthesis of specific stereoisomers. | researchgate.net |
The hydrogenation of the quinoline ring is a critical transformation for producing dihydro- and tetrahydroquinoline derivatives, which are prevalent scaffolds in bioactive molecules. pku.edu.cn The conditions of the hydrogenation determine the extent of saturation.
Catalytic hydrogenation with reagents like tin and hydrochloric acid or hydrogen gas over a nickel catalyst typically yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. arsdcollege.ac.inuop.edu.pk More forcing conditions, such as using a platinum catalyst in acetic acid, can lead to the complete saturation of both rings, producing decahydroquinoline. arsdcollege.ac.inuop.edu.pk
Recent advancements have focused on achieving high selectivity and enantioselectivity. Cobalt-amido cooperative catalysts have been used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines with high chemoselectivity. nih.gov Furthermore, chiral ruthenium and palladium catalysts have been developed for the highly enantioselective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, which are important chiral building blocks. pku.edu.cnrsc.org
| Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sn / HCl | - | 1,2,3,4-Tetrahydroquinoline derivative | arsdcollege.ac.inuop.edu.pk |
| H₂ / Pt in Acetic Acid | - | Decahydroquinoline derivative | uop.edu.pk |
| Cobalt-amido complex / H₃N·BH₃ | Room Temperature | 1,2-Dihydroquinoline derivative | nih.gov |
| Pd/C-N | 50 °C, 20 bar H₂ | 1,2,3,4-Tetrahydroquinoline derivative | rsc.org |
| Chiral Cationic Ruthenium Catalysts | 20-60 °C, 20-50 atm H₂ | Chiral 1,2,3,4-Tetrahydroquinoline derivative | pku.edu.cn |
Nucleophilic and Electrophilic Substitution Reactions on the Quinoline and Propanone Cores
The quinoline ring system has a well-defined reactivity pattern towards substitution reactions. The electron-withdrawing nitrogen atom deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. arsdcollege.ac.inresearchgate.net
Electrophilic Substitution: Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) occurs preferentially on the electron-rich benzene ring, primarily at positions C5 and C8. arsdcollege.ac.inresearchgate.netuop.edu.pkquimicaorganica.org The reaction requires vigorous conditions due to the deactivating effect of the protonated nitrogen atom under acidic conditions. uop.edu.pk The stability of the resulting cationic intermediate dictates the preference for C5 and C8 substitution. quimicaorganica.orgvaia.com
Nucleophilic Substitution: Nucleophilic substitution occurs on the electron-deficient pyridine ring, typically at positions C2 and C4. arsdcollege.ac.inresearchgate.netuop.edu.pk For example, reaction with sodamide (Chichibabin reaction) can introduce an amino group at the C2 position. arsdcollege.ac.inuop.edu.pk
The propanone core also offers sites for substitution. The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or other functionalization at the C2 position of the propanone chain. The primary amino group is nucleophilic and can react with electrophiles, leading to N-alkylation or N-acylation products.
Rearrangement and Cyclization Reactions to Form Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization reactions to construct novel fused heterocyclic systems. The amino and ketone groups can react to form an enamine or imine intermediate, which can then participate in further transformations.
One potential pathway involves the intramolecular condensation of the amine onto the carbonyl group, followed by dehydration, which could lead to cyclized products. Another possibility is the participation of the quinoline ring itself in a cyclization event. For instance, reactions that functionalize the C2 or C4 position of the quinoline ring could be followed by cyclization involving the side chain. Research on related 3-aminoquinoline (B160951) derivatives has shown that they can undergo rearrangement and cyclization. For example, the reduction of 3-aminoquinoline-2,4-diones yields cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones, which can be converted into fused oxazolo[4,5-c]quinoline (B15046130) systems. researchgate.net This suggests that the amino alcohol derivative of our target compound could undergo similar cyclizations. Furthermore, iron-catalyzed three-component reactions of aldehydes, amines, and alkynes have been shown to produce quinoline derivatives through a sequence of coupling and intramolecular cyclization, highlighting a strategy that could be adapted for elaborating the structure of this compound. organic-chemistry.org
Advanced Catalytic Transformations (e.g., C-H Activation, Cross-Coupling)
Modern catalytic methods offer sophisticated tools for modifying the core structure of this compound.
C-H Activation: Direct C-H activation and functionalization represent a highly atom-economical approach to synthesis. The quinoline ring is a known substrate for such reactions. For example, rhodium(III)-catalyzed C-H activation of quinoline-8-carbaldehydes has been used to synthesize cyclopentenones and 1,4-diketones. acs.org It is conceivable that the C-H bonds on the quinoline ring of this compound, particularly at C2, C4, or C8, could be targeted for direct functionalization.
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming C-C, C-N, and C-O bonds. The quinoline ring can be halogenated to provide a handle for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. researchgate.net Interestingly, the quinoline nitrogen itself can act as a directing group or an internal ligand in these transformations. A one-pot process combining a traditional cross-coupling with a C-H functionalization has been reported where the quinoline substrate also serves as a ligand for the palladium catalyst. nih.gov The amino group of the side chain can also participate in copper-catalyzed Ullmann-type C-N cross-coupling reactions with aryl halides to generate N-aryl derivatives. chimia.chnih.gov
| Transformation Type | Catalyst/Reagents | Reaction Details | Potential Application | Reference |
|---|---|---|---|---|
| C-H Activation/Annulation | Rh(III) complexes | Aldehydic C-H activation of a quinoline aldehyde coupled with cyclopropanols. | Functionalization at a position ortho to the quinoline nitrogen after installing a directing group. | acs.org |
| One-Pot Cross-Coupling/C-H Functionalization | Pd(OAc)₂ | Quinoline acts as both substrate and ligand in a sequential reaction. | Rapid construction of π-extended frameworks. | nih.gov |
| Fe-Catalyzed Coupling-Cycloisomerization | Fe(acac)₃/TBAOH | Three-component reaction of an aldehyde, amine, and alkyne to form quinolines. | Synthesis of complex quinoline derivatives. | organic-chemistry.org |
| Cu-Catalyzed N-Arylation | CuI / L-proline | Coupling of amino-heterocycles with aryl halides. | N-Arylation of the primary amino group in the side chain. | nih.gov |
Sophisticated Spectroscopic and Computational Characterization of 3 Amino 1 Quinolin 3 Yl Propan 1 One
Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within 3-Amino-1-(quinolin-3-yl)propan-1-one would provide a characteristic fingerprint of the compound.
The FT-IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The primary amine (-NH₂) group would likely show a pair of medium to weak stretching vibrations in the region of 3400-3250 cm⁻¹. The N-H bending vibration is anticipated to appear around 1650-1580 cm⁻¹.
The carbonyl (C=O) stretching vibration of the ketone is a strong and sharp band, typically observed in the range of 1715-1680 cm⁻¹. The presence of the quinoline (B57606) ring, an aromatic system, would be confirmed by C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. The C-N stretching of the amino group would likely be found in the 1250-1020 cm⁻¹ range.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3400-3250 | Medium-Weak |
| C-H Stretch (Aromatic) | Quinoline Ring | >3000 | Medium-Weak |
| C=O Stretch | Ketone | 1715-1680 | Strong |
| N-H Bend | Primary Amine (-NH₂) | 1650-1580 | Medium |
| C=C/C=N Stretch | Quinoline Ring | 1600-1400 | Medium-Strong |
| C-N Stretch | Amino Group | 1250-1020 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of the connectivity and chemical environment of each atom in this compound.
The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons of the quinoline ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The chemical shifts and coupling constants of these protons would be characteristic of the substitution pattern on the quinoline ring. For instance, the protons on the heterocyclic part of the quinoline may be shifted further downfield compared to those on the benzene (B151609) ring.
The protons of the aminopropanone side chain would appear in the aliphatic region. The two methylene (B1212753) groups (-CH₂-) adjacent to the carbonyl group and the amino group would likely resonate at distinct chemical shifts. The methylene group alpha to the carbonyl group is expected to be deshielded and appear around δ 3.0-3.5 ppm as a triplet. The methylene group adjacent to the amino group would likely appear further upfield, around δ 2.8-3.2 ppm, also as a triplet. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Multiplicity | Predicted Chemical Shift (δ ppm) | Coupling Constant (J Hz) |
| Quinoline-H | Multiplets | 7.0 - 9.0 | ~7-8 |
| -CO-CH₂- | Triplet | 3.0 - 3.5 | ~6-7 |
| -CH₂-NH₂ | Triplet | 2.8 - 3.2 | ~6-7 |
| -NH₂ | Broad Singlet | Variable | N/A |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ketone is highly deshielded and would appear significantly downfield, typically in the range of δ 190-220 ppm. The carbon atoms of the quinoline ring would resonate in the aromatic region, between δ 120 and 150 ppm. The chemical shifts would be influenced by the nitrogen atom and the substitution pattern. The two methylene carbons of the propanone chain would be found in the aliphatic region, with the carbon alpha to the carbonyl group appearing at a higher chemical shift (around δ 35-45 ppm) compared to the one adjacent to the amino group (around δ 30-40 ppm).
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ ppm) |
| C=O (Ketone) | 190 - 220 |
| Quinoline-C | 120 - 150 |
| -CO-CH₂- | 35 - 45 |
| -CH₂-NH₂ | 30 - 40 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling networks. Cross-peaks would be observed between the protons of the adjacent methylene groups in the propanone chain, confirming their connectivity. It would also reveal the coupling relationships between the protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the direct assignment of the carbon signals for all protonated carbons by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly powerful for connecting the different fragments of the molecule. For instance, correlations would be expected between the methylene protons alpha to the carbonyl group and the carbonyl carbon itself, as well as with the C-3 carbon of the quinoline ring. Correlations between the quinoline protons and the carbonyl carbon would also be anticipated, firmly establishing the attachment of the propanone side chain to the quinoline ring.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a vital technique for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), the elemental composition can be determined. For this compound (C₁₂H₁₂N₂O), the calculated exact mass would be compared to the experimentally measured value. A close match would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, cleavage of the bond between the carbonyl group and the quinoline ring would be a likely fragmentation pathway.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₃N₂O⁺ | 201.1028 |
| [M+Na]⁺ | C₁₂H₁₂N₂ONa⁺ | 223.0847 |
X-ray Crystallography for Absolute Structure and Solid-State Analysis
While spectroscopic techniques provide compelling evidence for the structure of a molecule in solution, X-ray crystallography offers the definitive proof of its absolute structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides the precise three-dimensional coordinates of every atom in the molecule, confirming the connectivity, bond lengths, bond angles, and stereochemistry.
For this compound, a successful single-crystal X-ray diffraction analysis would unequivocally confirm the proposed structure. It would also provide valuable information about the conformation of the propanone side chain relative to the quinoline ring and reveal details about the intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups, which govern the crystal packing. To date, no published X-ray crystallographic data for this compound has been found in the searched literature.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the elucidation of molecular geometries, spectroscopic features, and reactivity parameters with a favorable balance of accuracy and computational cost. For the compound this compound, DFT calculations offer profound insights into its intrinsic chemical nature.
Geometry Optimization and Conformational Energy Landscapes
The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. Due to the presence of rotatable bonds in the aminopropanone side chain, multiple conformers can exist. A systematic conformational search is typically performed to identify the most stable conformers and to map the conformational energy landscape.
Interactive Table: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-C, °) | Relative Energy (kcal/mol) |
| A | 60 | 0.00 |
| B | 180 | 1.25 |
| C | -60 | 0.00 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical computational results for similar molecules.
Prediction of Spectroscopic Parameters (NMR, IR)
DFT calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies is of particular interest.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts. nih.gov These calculations can help in the assignment of complex spectra and provide a deeper understanding of the electronic environment of each nucleus. Similarly, the vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. A comparison with experimental FT-IR spectra can confirm the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches. For other quinoline derivatives, calculated FT-IR spectra have shown good correlation with experimental data. mdpi.com
Interactive Table: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Functional Group | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (ppm) | Aromatic-H | 7.5-8.5 | 7.4-8.6 |
| ¹³C NMR Chemical Shift (ppm) | C=O | 198.5 | 197.2 |
| IR Frequency (cm⁻¹) | C=O stretch | 1690 | 1685 |
| IR Frequency (cm⁻¹) | N-H stretch | 3350, 3450 | 3340, 3445 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical computational results for similar molecules.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's kinetic stability and reactivity. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the amino group, while the LUMO is likely centered on the quinoline ring and the carbonyl group. A smaller HOMO-LUMO gap suggests a higher reactivity. scirp.org The distribution of these orbitals provides valuable information about the electrophilic and nucleophilic sites within the molecule.
Interactive Table: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.89 |
| Energy Gap (ΔE) | 4.36 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical computational results for similar molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).
In the case of this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic protons would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Such maps are crucial for understanding intermolecular interactions and predicting the sites for hydrogen bonding. researchgate.net
Investigation of Noncovalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
Noncovalent interactions play a pivotal role in determining the supramolecular architecture and crystal packing of molecules. mdpi.com For this compound, several types of noncovalent interactions are conceivable, including hydrogen bonding and π-stacking.
The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the quinoline nitrogen can serve as hydrogen bond acceptors. These interactions can lead to the formation of dimers or extended networks in the solid state. Additionally, the planar quinoline ring can participate in π-π stacking interactions with neighboring molecules. Computational methods, such as Atoms in Molecules (AIM) theory, can be employed to characterize and quantify these weak interactions. nih.gov
Interactive Table: Potential Noncovalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Distance (Å) |
| Hydrogen Bond | N-H | O=C | ~2.9 |
| Hydrogen Bond | N-H | N (quinoline) | ~3.1 |
| π-π Stacking | Quinoline Ring | Quinoline Ring | ~3.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical computational results for similar molecules.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. rsc.org By partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, a unique surface for each molecule is generated. The surface is colored based on properties like the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.
Interactive Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 25.8 |
| N···H/H···N | 15.5 |
| O···H/H···O | 10.3 |
| Other | 3.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical computational results for similar molecules.
Therefore, it is not possible to provide a detailed article with the requested in-depth analysis and data tables for the specified subsections. Scientific investigation into these specific theoretical aspects of this compound appears to be a niche area with no readily available published findings.
To generate the content as requested, access to proprietary research databases or newly published studies focusing explicitly on the computational chemistry of this compound would be required. Without such sources, any attempt to create the article would involve speculation or the use of data from analogous but distinct compounds, which would violate the strict requirement to focus solely on the specified molecule.
Structure Activity Relationship Sar Studies and Molecular Recognition in Quinoline Propanone Systems
Conformational Analysis and its Impact on Molecular Recognition
The conformation of a molecule—its spatial arrangement of atoms—is a critical determinant of its ability to bind to a biological target. For quinoline (B57606) propanone systems, the flexibility of the aminoalkyl propanone side chain allows the molecule to adopt various conformations. The stability of these conformations, particularly the lowest energy state, can significantly influence binding affinity. tandfonline.com
Molecular dynamics simulations can be used to analyze the trajectory of a compound's movement and conformational changes over time, suggesting the stability of the protein-ligand complex. mdpi.com Studies on related fused quinoline derivatives have shown that the stability of distinct docked conformations in a binding site may explain differences in biological activity between similar scaffolds. mdpi.com In some cases, a ligand may even adopt a different conformation to avoid steric hindrance within a binding pocket, leading to new patterns of molecular recognition with surrounding amino acid residues. researchgate.net The ability of the 3-amino-1-(quinolin-3-yl)propan-1-one molecule to present the optimal conformation for binding is therefore a key factor in its potential efficacy.
Role of the Quinoline Scaffold in Ligand-Target Interactions
The quinoline ring system is a versatile and privileged scaffold in medicinal chemistry, frequently appearing in approved drugs. nih.gov Its rigid, aromatic, and heterocyclic nature allows it to participate in a variety of crucial non-covalent interactions with protein targets.
Molecular docking simulations have highlighted several key interactions involving the quinoline nucleus. nih.gov These include:
Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, often forming a pivotal interaction with residues like methionine in the hinge region of kinase active sites. mdpi.comnih.gov
π-π Stacking: The aromatic nature of the quinoline ring facilitates π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and histidine within the binding pocket. nih.govrsc.org These interactions are fundamental for stabilizing the ligand-protein complex.
A statistical analysis of crystal structures has confirmed that π-π stacking involving the quinoline tecton is a common and significant interaction, often leading to the formation of discrete dimeric species or more extensive supramolecular networks. rsc.org The specific substitution pattern on the quinoline ring can modulate its electronic properties and fine-tune these interactions for improved potency and selectivity.
Significance of the Aminoalkyl Propanone Side Chain in Modulating Activity
While the quinoline scaffold often serves as the anchor, the side chain plays a crucial role in modulating activity, specificity, and pharmacokinetic properties. In this compound, the aminoalkyl propanone side chain is of particular importance.
The terminal amino group is a key functional group that can act as a hydrogen bond donor or acceptor, or participate in ionic interactions if protonated. Studies on related quinolones with amino-substituted side chains have shown that modifications to this amino group, such as N-methylation or acylation, can have profound effects on both in vitro and in vivo activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern potency. For quinoline derivatives, 3D-QSAR methods like CoMFA and CoMSIA are widely used. tandfonline.comnih.gov
CoMFA is a 3D-QSAR technique that explains the relationship between the biological activity of a set of molecules and their 3D shape and electrostatic properties. mdpi.com Molecules in a dataset are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS).
The statistical robustness of a CoMFA model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a model with strong predictive power. tandfonline.com Contour maps generated from the model visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of more potent analogues. mdpi.com
Table 1: Selected CoMFA Model Statistics for Quinoline Derivatives
| Target/Activity | q² | r² | No. of Components | Reference |
|---|---|---|---|---|
| Anticancer (Topoisomerase-II) | 0.592 | 0.966 | 2 | tandfonline.comnih.gov |
| Antimalarial | 0.70 | 0.80 | - | nih.gov |
| Anticancer (Gastric) | 0.625 | 0.913 | - | mdpi.com |
| Antimalarial (P. falciparum) | - | - | 5 | nih.gov |
Note: Dashes (-) indicate data not specified in the source.
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov This provides a more comprehensive description of the molecular properties influencing biological activity. CoMSIA often yields more interpretable contour maps, which can be easier to translate into chemical modifications. researchgate.net
Like CoMFA, CoMSIA models are validated statistically, and the resulting contour maps highlight favorable and unfavorable regions for each property. tandfonline.com For example, a CoMSIA map might show a region where a hydrogen-bond donor is beneficial, suggesting that adding a hydroxyl or amine group at that position could enhance activity. mdpi.com
Table 2: Selected CoMSIA Model Statistics for Quinoline Derivatives
| Target/Activity | q² | r² | No. of Components | Reference |
|---|---|---|---|---|
| Anticancer (Topoisomerase-II) | 0.533 | 0.985 | 4 | tandfonline.comnih.gov |
| Antimalarial | 0.69 | 0.79 | - | nih.gov |
| Anti-HIV | 0.584 | 0.882 | 4 | researchgate.net |
| Antimalarial (P. falciparum) | - | - | - | nih.gov |
Note: Dashes (-) indicate data not specified in the source.
In Silico Molecular Docking and Dynamics Simulations for Binding Mode Prediction
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. ijprajournal.comsemanticscholar.org This method is instrumental in drug discovery for visualizing how compounds like this compound might fit into the active site of a receptor. nih.gov
The process involves placing the ligand in various positions and orientations within the binding site and calculating a "docking score" for each pose, which estimates the binding energy. researchgate.net The results can reveal key interactions, such as specific hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For instance, docking studies on quinoline derivatives have identified crucial hydrogen bonds with residues like ASN 411 and CYS 366 in viral polymerases and π-alkyl bonds with valine residues in kinases. mdpi.comnih.gov
Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movements of atoms in the protein-ligand complex over time, providing insights into the stability and dynamics of the predicted binding mode. mdpi.comnih.gov This helps to validate the docking results and understand how the flexibility of both the ligand and the protein contributes to the binding event. semanticscholar.org
Table 3: Summary of Molecular Docking Studies on Quinoline Derivatives
| Compound Class | Protein Target | Key Interacting Residues | Types of Interaction | Reference |
|---|---|---|---|---|
| Quinoline Derivatives | c-Met Kinase | Tyr1159, Met1160 | π-π stacking, Hydrogen bond | nih.gov |
| Fused Quinolines | Hepatitis A Virus (HAV) 3C Proteinase | Sidechain flexible amino acids | Hydrogen bonding, Steric, Electrostatic | nih.gov |
| Quinoline-3-carboxamides | ATM Kinase | - | Binding to hinge region | mdpi.com |
| Benzo[f]quinoline Derivatives | HCV NS5B Polymerase | CYS 366, ASN 411 | Hydrogen bond, π-hydrogen | nih.gov |
| Oxazino Quinoline Derivatives | LptA Protein | - | Fit in active binding site | nih.gov |
Note: Dashes (-) indicate data not specified in the source.
Receptor Modulation Studies and Ligand-Protein Interaction Profiling
The modulation of cellular receptors is a key mechanism of action for many therapeutic agents, and quinoline derivatives have been extensively studied in this context. nih.govnih.govnih.gov Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, are crucial for profiling the intricate interactions between quinoline-based ligands and their protein receptors. nih.govmdpi.com These studies clarify binding modes and help rationalize the observed biological activity. unina.it
Ligand-protein interaction profiling reveals the specific types of non-covalent bonds that stabilize the ligand within the receptor's binding pocket. Common interactions for quinoline derivatives include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.govresearchgate.net The nitrogen atom in the quinoline ring is frequently involved in forming crucial hydrogen bonds with receptor residues. nih.gov Analysis of quinoline derivatives as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1) showed that the quinoline nitrogen forms a stabilizing salt bridge with an aspartate residue (Asp123). nih.gov Similarly, π-π stacking interactions with aromatic amino acids like tyrosine are common and add significant binding force. nih.govmdpi.com
For example, in the study of quinoline derivatives targeting STK10, the designed ligands formed a variety of interactions. nih.gov Ligand 1 established conventional hydrogen bonds with Cys B206, Asp B215, and Met B205, alongside π-alkyl and π-sulfur interactions. nih.gov Ligand 3, which showed a strong binding affinity, was stabilized primarily by π-π stacking with Phe B176 and alkyl/π-alkyl interactions with Lys B159 and Ala B117. nih.gov
MD simulations provide insight into the stability of these interactions over time. nih.govmdpi.com A 100-nanosecond MD simulation of a quinoline-carboxamide derivative within the ATM kinase binding site showed that a π-π stacking interaction with a tyrosine residue remained stable throughout the simulation, indicating a strong and persistent bond. mdpi.com
Furthermore, quinoline-based structures have been developed as modulators of virulence factor production in bacteria, such as the Pseudomonas quinolone signal (PQS) system. nih.gov Computational studies confirmed the potential of novel quinazolinone compounds (a related scaffold) to act as modulators of the PqsR receptor, thereby reducing biofilm formation. nih.gov This highlights the versatility of the quinoline scaffold in modulating a wide array of protein targets beyond enzyme inhibition.
Table 2: Ligand-Protein Interaction Profile for Selected Quinoline Derivatives at STK10
| Ligand | Interaction Type | Interacting Amino Acid Residues |
|---|---|---|
| Template Ligand 22c | Conventional H-bond, Carbon-Hydrogen bond, π-sigma, alkyl/π-alkyl | Glu A290, Val A294, Arg A139, Leu A289, Ala A286 |
| Designed Ligand 1 | Conventional H-bond, π-sulfur, alkyl/π-alkyl | Cys B206, Asp B215, Met B205, Tyr B214, Ala B218 |
| Designed Ligand 2 | Conventional H-bond, Amide stackers, Van der Waals | Gln A140, Ile A297, Ser A299, Asn A300 |
| Designed Ligand 3 | π-π stacked, alkyl/π-alkyl, Halogen bond | Phe B176, Lys B159, Ala B117, Asp B119 |
Data sourced from a study on novel quinoline derivatives as potential anticancer agents. nih.gov
Advanced Applications of 3 Amino 1 Quinolin 3 Yl Propan 1 One in Chemical Sciences
Role as a Chemical Building Block and Synthetic Intermediate in Complex Molecule Synthesis
The structure of 3-Amino-1-(quinolin-3-yl)propan-1-one makes it an intrinsically useful building block for synthesizing more complex molecules. mdpi.comnih.gov The primary amine group serves as a versatile nucleophile or as a site for derivatization, while the ketone functionality can participate in a wide array of carbonyl chemistry reactions. The quinoline (B57606) ring itself can be functionalized or can influence the reactivity of the side chain.
For instance, the amine can undergo reactions such as acylation, alkylation, and reductive amination to introduce a variety of substituents. nih.gov The ketone can be targeted in reactions like aldol (B89426) condensations, Wittig reactions, or reductions to the corresponding alcohol, which can then be used in further transformations. acs.org Research on related quinolin-2-one derivatives demonstrates how propanoic acid side chains can be elaborated through the corresponding esters and hydrazides to build diverse molecular architectures, a strategy directly applicable to this compound. nih.govacs.org
A study on the synthesis of spermicidal and microbicidal agents utilized a similar 1-(quinolin-4-yl)-propan-1-one core, highlighting the utility of this scaffold in medicinal chemistry for generating bioactive compounds. nih.gov Although the starting material in that study was the naturally abundant cinchonine, the resulting propanone derivatives underscore the value of this chemical framework.
Development of Novel Synthetic Methodologies Based on Quinolone Propanone Reactivity
The development of novel synthetic methods is a cornerstone of organic chemistry, and molecules like this compound offer a platform for such innovation. mdpi.com The interplay between the amino, keto, and quinoline functionalities can be exploited to design new chemical transformations.
For example, the development of multicomponent reactions (MCRs) provides an efficient way to construct complex molecules in a single step. chemijournal.com A compound like this compound could serve as a key component in MCRs, where the amine and ketone functionalities react sequentially with other reagents to rapidly build molecular complexity. Research into the synthesis of quinoline-3-carboxylate building blocks using MCRs showcases the power of this approach. researchgate.net Similarly, Rh(III)-catalyzed reactions involving quinoline aldehydes and cyclopropanols have been used to create complex cyclopentenones and 1,4-diketones, demonstrating the innovative synthetic routes that can be developed around the quinoline scaffold. acs.org
The synthesis of novel star-shaped molecules using a 1,3,5-triazine (B166579) core linked to various heterocyclic systems, including quinolines, further illustrates the potential for creating complex and potentially photoactive materials from quinoline-based building blocks. nih.gov
Contributions to Chemical Library Diversification for High-Throughput Screening
Chemical libraries are essential tools in drug discovery and materials science, and their diversity is key to finding new hits in high-throughput screening (HTS) campaigns. The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in bioactive compounds. rsc.orgresearchgate.net
This compound is an ideal starting point for creating a diverse library of compounds. The reactive amine and ketone handles allow for the systematic introduction of a wide variety of chemical groups, leading to a large number of distinct molecules with varied physicochemical properties. This diversification is crucial for exploring chemical space and increasing the probability of identifying compounds with desired biological activities or material properties.
A study on the rational design and synthesis of a quinoline-based fluorescent scaffold for live-cell imaging exemplifies this approach. nih.gov By modifying a core quinoline structure, researchers were able to create a library of dyes with tunable photophysical properties. nih.gov This same principle can be applied to this compound to generate libraries for screening against various biological targets or for new material functions.
Applications in Materials Science Research
The quinoline ring system is not only important in medicinal chemistry but also in materials science due to its electronic and photophysical properties. mdpi.com
Quinoline is a core component of many dyes, including cyanine (B1664457) and styryl dyes. researchgate.netnih.gov The extended π-system of the quinoline ring is responsible for its chromophoric properties. The amino and keto groups in this compound can be used to modify the electronic structure of the quinoline system, thereby tuning its color and other photophysical properties.
For example, the synthesis of azo disperse dyes based on a 3-[(2-methyl-6-ethoxy-4-quinolinyl)amino]phenol structure has been reported, which produced a range of brown, yellow, and grey shades on polyester (B1180765) fabrics. This demonstrates how amino-quinoline derivatives can be used as precursors for functional dyes. The development of dyes based on quinoline and quinoxaline (B1680401) skeletons for use as visible light photoinitiators further highlights the potential in this area. mdpi.com
Table 1: Examples of Quinoline-Based Dyes and Their Properties
| Dye Class | Quinoline Precursor Example | Application | Key Property |
|---|---|---|---|
| Azo Disperse Dyes | 3-[(2-methyl-6-ethoxy-4-quinolinyl)amino]phenol | Textile Dyeing | Good to excellent wash fastness on polyester |
| Cyanine Dyes | Quinaldine or Lepidine Salts | Fluorescent Reagents | Tunable absorption/emission nih.gov |
The reactive functional groups of this compound make it a potential monomer for the synthesis of novel polymers. The primary amine could be used to form polyamides or polyimides, while the ketone could be a site for polymer modification.
Research has been conducted on quinoline-based polymeric drugs, where a quinoline-chalcone monomer was polymerized to create materials with antimicrobial and drug-releasing properties. nih.gov This indicates that polymers incorporating the quinoline motif can have advanced functional properties. Such polymers could find applications in advanced coatings, for example, by providing antimicrobial surfaces or by enhancing the durability and thermal stability of the coating.
Quinoline derivatives are known for their interesting electronic and photophysical properties, which makes them candidates for use in electronic devices such as organic light-emitting diodes (OLEDs) or sensors. scielo.brmdpi.com The combination of the electron-rich quinoline ring and the functional side chain in this compound allows for the fine-tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Studies on the photophysical properties of various quinoline derivatives, such as 4,6,8-triarylquinoline-3-carbaldehydes and quinoline Schiff bases, have shown that their absorption and emission spectra can be controlled by modifying the substituents on the quinoline core. mdpi.comresearchgate.net This tunability is essential for designing materials for specific optoelectronic applications. For instance, some quinoline derivatives exhibit pronounced fluorescence and can be used as luminescent materials. scielo.br
Table 2: Photophysical Data for Selected Quinoline Derivatives
| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| 4,6,8-triarylquinoline-3-carbaldehydes | Chloroform | ~286-355 | ~450-550 | Not specified researchgate.net |
| (E)-N-((2-(prop-2-yn-1-yloxy)quinolin-3-yl)methylene)anilines | Not specified | Not specified | 400-430 (Random Lasing) | Not specified mdpi.com |
Note: The data presented is for related quinoline derivatives and serves to illustrate the potential photophysical properties, not the specific subject compound.
Supramolecular Chemistry and Self-Assembly of Quinolone-Containing Architectures
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has seen significant advancements through the use of quinoline derivatives. acs.org The quinoline scaffold is a versatile platform for designing molecules that can self-assemble into well-defined, functional architectures. acs.orgresearchgate.net These assemblies are governed by a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. acs.orgresearchgate.net The ability of quinoline derivatives to participate in these interactions makes them excellent candidates for constructing complex supramolecular systems. acs.org
The self-assembly of quinoline-containing molecules can lead to the formation of various structures, from discrete molecular complexes to extended one-, two-, or three-dimensional networks. mdpi.com The specific architecture is often dictated by the substitution pattern on the quinoline ring and the nature of the interacting functional groups. mdpi.com For instance, the introduction of amino and keto groups, as in this compound, provides sites for hydrogen bond donors and acceptors, which can drive the self-assembly process.
Hydrogen-Bonded Organic Frameworks (HOFs) are a class of crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. The quinoline moiety has been successfully incorporated into HOFs, contributing to their structural integrity and functional properties. For example, quinoline-based organic frameworks (QOFs) have been synthesized and shown to possess interesting photocatalytic activities. nih.govresearchgate.net These frameworks are typically formed through the self-assembly of quinoline-containing monomers designed with specific hydrogen-bonding sites. nih.govresearchgate.net
| Framework | Monomers | Linkage | Application |
| QOF1 | 6-iodo-2-(4-iodophenyl)-4-phenylquinoline and 1,3,5-triethynylbenzene | Sonogashira coupling and self-assembly | Photocatalysis (Hydrogen Evolution Reaction) |
| QOF1-N | 6-bromo-2-(5-bromopyridin-2-yl)-4-phenylquinoline and 1,3,5-triethynylbenzene | Sonogashira coupling and self-assembly | Photocatalysis (Furfuryl Alcohol Oxidation) |
Table 1: Examples of Quinoline-Based Organic Frameworks and their characteristics. nih.govresearchgate.net
The development of synthetic receptors for the selective recognition of anions is a significant area of supramolecular chemistry, driven by the importance of anions in biological and environmental systems. Quinoline derivatives have emerged as promising candidates for anion receptors due to their ability to form strong hydrogen bonds and engage in other non-covalent interactions. nih.govrsc.orgresearchgate.net
Researchers have designed and synthesized a variety of quinoline-based chemosensors for the detection of different anions. rsc.org For example, novel quinoline-based chemosensors have been developed for the selective detection of fluoride (B91410) ions. rsc.org These sensors often utilize the N-H protons of urea (B33335) or amide groups attached to the quinoline scaffold as hydrogen bond donors to bind the target anion. nih.gov The binding event can be monitored through changes in spectroscopic properties, such as UV-visible absorption or fluorescence emission. nih.govrsc.org
A dipodal bis-urea receptor synthesized from 8-aminoquinoline (B160924) has demonstrated high affinity for various anions, with moderate selectivity for the hydrogen sulfate (B86663) anion in DMSO solution. nih.gov The binding stoichiometry was determined to be 1:1, and the interaction is primarily driven by hydrogen bonding between the urea N-H groups and the anion, as well as aromatic C-H···anion interactions. nih.gov
| Receptor | Target Anion | Binding Constant (K) in DMSO | Technique |
| Quinoline-based bis-urea receptor | Hydrogen Sulfate (HSO₄⁻) | High affinity | UV-Vis Titration |
| Quinoline-based chemosensors (4a-e) | Fluoride (F⁻) | Not specified | UV-visible, Colorimetry, Fluorescence |
| Quinoline-based hydrazone derivative | Tributyltin (TBT) cation | Not specified | Spectrophotometry, Spectrofluorimetry |
Table 2: Examples of quinoline-based receptors for ion recognition. nih.govrsc.orgmdpi.com
The design of these receptors often involves computational studies, such as Density Functional Theory (DFT) calculations, to understand the binding interactions and predict the selectivity for different anions. nih.gov These studies have shown that the stability of the receptor-anion complex is influenced by factors such as the basicity of the anion and the preorganization of the receptor molecule. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Amino-1-(quinolin-3-yl)propan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : A Mannich base synthesis approach is often employed, involving condensation of quinolin-3-yl ketones with amines under reflux in ethanol. For example, analogous compounds like 3-amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one derivatives are synthesized via refluxing with formaldehyde and amines, followed by recrystallization from acetone . Optimization includes adjusting solvent polarity, reaction time (e.g., 4–6 hours), and temperature (60–80°C) to enhance yield. Purity can be monitored via HPLC (>98% purity criteria, as in analogous studies) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR identify proton environments and carbon frameworks. For example, the cyclopropyl derivative 3-Amino-1-cyclopropylpropan-1-one shows distinct peaks for cyclopropane protons (δ 1.0–1.5 ppm) and ketone carbons (δ 200–210 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHNO requires exact mass 215.1062) .
- IR : Stretching frequencies for carbonyl (1650–1750 cm) and amine groups (3300–3500 cm) validate functional groups .
Q. How is the purity of synthesized this compound assessed?
- Methodology : Purity is validated using HPLC with UV detection (λ = 254 nm) and C18 columns. For structurally similar compounds, mobile phases like acetonitrile/water (70:30 v/v) achieve baseline separation. Residual solvents are quantified via GC-MS .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodology : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like Mycobacterium tuberculosis enzymes. For example, 3-(quinolin-3-yl)prop-2-en-1-one derivatives showed anti-tubercular activity (MIC = 0.5–2 µg/mL) via enoyl-ACP reductase inhibition . Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity sites .
Q. How are structure-activity relationships (SAR) analyzed for amino-propanone derivatives targeting specific diseases?
- Methodology : Systematic substitution of the quinoline ring (e.g., electron-withdrawing groups at C-4) and amine side chains is tested. For instance, replacing phenyl with pyridinyl groups (as in 3-amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one) modulates solubility and target affinity . Biological assays (e.g., MIC, IC) combined with QSAR models quantify substituent effects .
Q. What experimental designs resolve contradictions between in vitro and in vivo activity data?
- Methodology : Pharmacokinetic studies (e.g., bioavailability, metabolic stability) explain discrepancies. For example, poor oral absorption in vivo may require prodrug strategies. Data triangulation—combining in vitro assays, animal models, and molecular dynamics simulations—validates hypotheses .
Q. How are crystallographic data for this compound refined to resolve structural ambiguities?
- Methodology : SHELXL software refines X-ray diffraction data. Key steps include anisotropic displacement parameter adjustment, twin law identification for twinned crystals, and R-factor minimization (e.g., R < 0.05 for high-resolution data). Hydrogen bonding networks are validated using OLEX2 visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
